molecular formula C10H12N4 B13562118 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine

Cat. No.: B13562118
M. Wt: 188.23 g/mol
InChI Key: AXYVVNGGPHICAI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor. One common method involves the cyclization of 3,5-dimethyl-1H-pyrazole with 4-methylpyrimidine under acidic or basic conditions. The reaction can be carried out in solvents such as methanol or ethanol, with catalysts like glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methylpyrimidine

InChI

InChI=1S/C10H12N4/c1-7-4-5-11-10(12-7)14-9(3)6-8(2)13-14/h4-6H,1-3H3

InChI Key

AXYVVNGGPHICAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2C(=CC(=N2)C)C

Origin of Product

United States

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